2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Description
This compound is a cyclohepta[b]thiophene derivative featuring a benzenesulfonyl-propanamido substituent at position 2 and an N-methyl carboxamide group at position 2. Its molecular formula is C₂₃H₂₅N₃O₄S₂, with a molecular weight of 495.59 g/mol.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-21-19(24)18-15-10-6-3-7-11-16(15)27-20(18)22-17(23)12-13-28(25,26)14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAHCLJVOKMXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves various condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For 2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide, a multi-step synthesis is required, starting from the appropriate thiophene precursor and involving sulfonylation, amidation, and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes and high-throughput synthesis techniques to ensure scalability and cost-effectiveness. The use of microwave irradiation and flow chemistry are some of the advanced methods applied to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)propanamido]-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on sulfonyl group’s contribution to polarity.
Mitofusin Agonists ()
The compound in and shares a cyclohepta[b]thiophene core with the target molecule but replaces the benzenesulfonyl group with a triazole-sulfanyl moiety. This substitution likely enhances mitochondrial fusion activity by stabilizing mitofusin conformations, restoring mtDNA content, and improving glucose-stimulated insulin secretion (GSIS) in diabetic models . In contrast, the target compound’s benzenesulfonyl group may confer distinct binding kinetics or metabolic stability due to its stronger electron-withdrawing nature.
Screening Compounds ()
ChemDiv 3261-0701 () has a phenylacetamido group at position 2, which reduces polarity compared to the target’s benzenesulfonyl-propanamido. This results in a higher logP (6.15 vs. Its 3-chlorophenyl carboxamide may also introduce steric hindrance absent in the target’s N-methyl group .
Simplified Analogues ()
The 2-amino derivative () lacks the sulfonyl and methyl groups, reducing molecular complexity and weight (320.84 g/mol). Similarly, the thiazolyl-carbamoyl compound () replaces the cyclohepta[b]thiophene core with a thiazole ring, drastically altering solubility and likely target specificity .
Key Research Findings and Implications
Mitochondrial Dynamics : Triazole-sulfanyl analogs () demonstrate that substituents at position 2 critically influence mitofusin activation and mtDNA restoration. The target compound’s benzenesulfonyl group may modulate these effects differently due to its distinct electronic profile .
Structural Complexity vs. Efficacy : Simplified analogs () highlight that reducing substituent complexity may compromise biological activity, underscoring the importance of the target’s benzenesulfonyl and N-methyl groups .
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